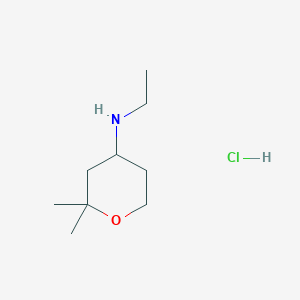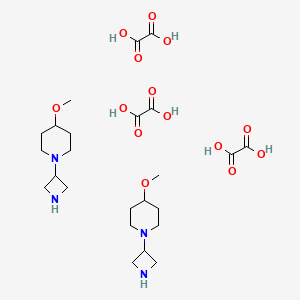
3,4-Dichloro-2-iodotoluene
Descripción general
Descripción
3,4-Dichloro-2-iodotoluene (DCIT) is an organoiodine compound that has been studied for its potential applications in various scientific fields. It is an organoiodine compound, which means it contains both iodine and carbon atoms. DCIT has been used in a variety of scientific research applications, such as in the synthesis of other compounds, as a catalyst, and as a reagent for organic transformations. It has also been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
3,4-Dichloro-2-iodotoluene has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 2-iodo-1-methylcyclohexene, 2-iodo-1-methylcyclohexanone, and 2-iodo-1-methylcyclohexanol. It has also been used as a catalyst in organic transformations, such as the Heck reaction and the Suzuki reaction. In addition, it has been used as a reagent for organic transformations, such as the Diels-Alder reaction and the Wittig reaction.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-2-iodotoluene is not fully understood. It is believed that the organoiodine compound acts as an electron-withdrawing group, which increases the electron density of the carbon atom it is attached to. This increased electron density makes the carbon atom more reactive, leading to the formation of new chemical bonds and the synthesis of other compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,4-Dichloro-2-iodotoluene are not fully understood. However, it has been shown to inhibit the growth of certain bacteria, suggesting it may have antibacterial properties. In addition, it has been shown to have some antioxidant activity, suggesting it may have potential applications in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dichloro-2-iodotoluene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It also has a high boiling point, which makes it suitable for use in high-temperature reactions. In addition, it is a stable compound and is not easily degraded.
However, 3,4-Dichloro-2-iodotoluene also has some limitations for use in laboratory experiments. It is a highly reactive compound, which can lead to unwanted side reactions. In addition, it has a strong odor, which can make it difficult to work with in enclosed spaces.
Direcciones Futuras
There are several potential future directions for research involving 3,4-Dichloro-2-iodotoluene. One potential direction is to further investigate its biochemical and physiological effects, with a focus on its potential applications in the treatment of diseases. Another potential direction is to explore its potential applications as a catalyst in organic transformations. Additionally, further research could be done to develop more efficient synthesis methods for 3,4-Dichloro-2-iodotoluene. Finally, further research could be done to investigate the mechanism of action of 3,4-Dichloro-2-iodotoluene and to develop more efficient methods for its use in laboratory experiments.
Propiedades
IUPAC Name |
1,2-dichloro-3-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMLVYGEZWZGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-iodotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1448832.png)
![5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1448835.png)



![[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1448841.png)




![6-oxa-2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1448851.png)
